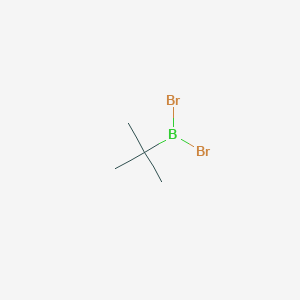
Dibromo(tert-butyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromo(tert-butyl)borane is an organoboron compound that features a boron atom bonded to two bromine atoms and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibromo(tert-butyl)borane can be synthesized through the reaction of tert-butylboronic acid with bromine. The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reactive intermediates and products.
Analyse Des Réactions Chimiques
Types of Reactions
Dibromo(tert-butyl)borane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different organoboron compounds.
Reduction Reactions: The compound can be reduced to form tert-butylborane, which is a valuable intermediate in organic synthesis.
Oxidation Reactions: this compound can be oxidized to form boronic acids or boronates, which are useful in cross-coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, which facilitate the replacement of bromine atoms.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate are employed under mild conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Formation of various organoboron compounds.
Reduction Reactions: Formation of tert-butylborane.
Oxidation Reactions: Formation of boronic acids or boronates.
Applications De Recherche Scientifique
Dibromo(tert-butyl)borane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds through cross-coupling reactions.
Biology: The compound’s derivatives are explored for their potential use in biological labeling and imaging.
Medicine: Research is ongoing to investigate its potential as a precursor for boron-containing drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of dibromo(tert-butyl)borane involves the interaction of the boron atom with various nucleophiles or electrophiles. The boron atom, being electron-deficient, readily forms bonds with electron-rich species, facilitating various chemical transformations. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibromo(methyl)borane
- Dibromo(ethyl)borane
- Dibromo(isopropyl)borane
Uniqueness
Dibromo(tert-butyl)borane is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selectivity and control over the reaction pathway are crucial. Compared to its analogs, this compound offers enhanced stability and reactivity, making it a valuable reagent in synthetic chemistry.
Propriétés
Numéro CAS |
106192-86-3 |
|---|---|
Formule moléculaire |
C4H9BBr2 |
Poids moléculaire |
227.74 g/mol |
Nom IUPAC |
dibromo(tert-butyl)borane |
InChI |
InChI=1S/C4H9BBr2/c1-4(2,3)5(6)7/h1-3H3 |
Clé InChI |
LVSVXRNMTRHBJA-UHFFFAOYSA-N |
SMILES canonique |
B(C(C)(C)C)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


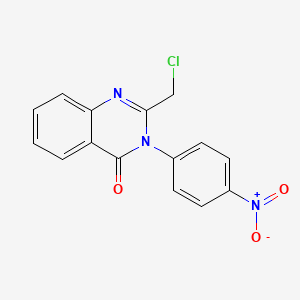
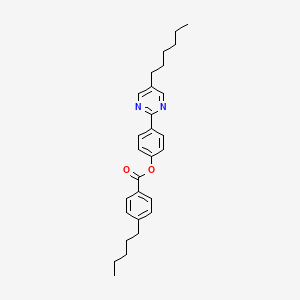
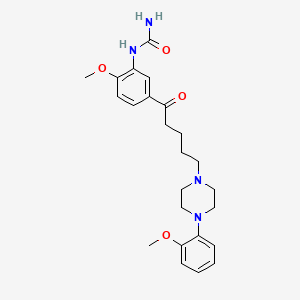
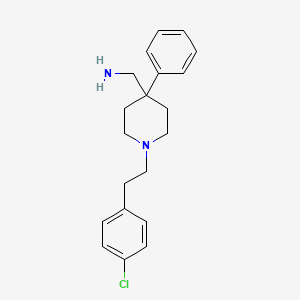
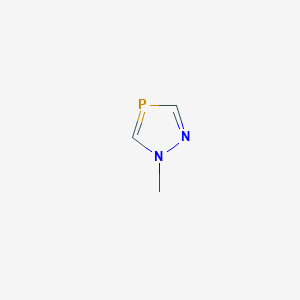
![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)
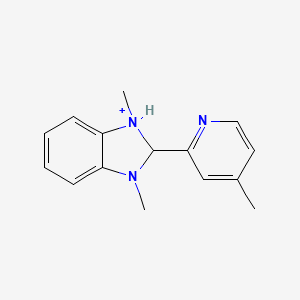


![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
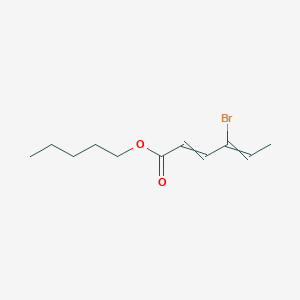
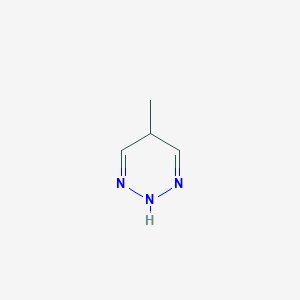
mercury](/img/structure/B14342529.png)
